![molecular formula C12H11NO4 B11875211 [5-(Acetyloxy)-1H-indol-3-yl]acetic acid CAS No. 63389-33-3](/img/structure/B11875211.png)
[5-(Acetyloxy)-1H-indol-3-yl]acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(5-Acetoxy-1H-indol-3-yl)acetic acid is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties
Vorbereitungsmethoden
The synthesis of 2-(5-Acetoxy-1H-indol-3-yl)acetic acid typically involves the acetylation of indole-3-acetic acid. One common method includes the reaction of indole-3-acetic acid with acetic anhydride in the presence of a catalyst such as pyridine . The reaction is carried out under reflux conditions, and the product is purified through recrystallization. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
Wissenschaftliche Forschungsanwendungen
2-(5-Acetoxy-1H-indol-3-yl)acetic acid has several scientific research applications:
Wirkmechanismus
The mechanism of action of 2-(5-Acetoxy-1H-indol-3-yl)acetic acid involves its interaction with specific molecular targets and pathways. In biological systems, it may act by binding to receptors or enzymes, modulating their activity. For example, as a derivative of indole-3-acetic acid, it may influence plant growth by interacting with auxin receptors . In medicinal applications, it could inhibit specific enzymes or signaling pathways involved in inflammation or cancer progression .
Vergleich Mit ähnlichen Verbindungen
2-(5-Acetoxy-1H-indol-3-yl)acetic acid can be compared with other indole derivatives such as:
Indole-3-acetic acid: A naturally occurring plant hormone with similar biological activities.
5-Methoxyindole-3-acetic acid:
Indole-3-carbinol: Known for its anticancer properties and found in cruciferous vegetables.
The uniqueness of 2-(5-Acetoxy-1H-indol-3-yl)acetic acid lies in its acetoxy group, which may confer distinct chemical reactivity and biological activity compared to other indole derivatives.
Eigenschaften
CAS-Nummer |
63389-33-3 |
|---|---|
Molekularformel |
C12H11NO4 |
Molekulargewicht |
233.22 g/mol |
IUPAC-Name |
2-(5-acetyloxy-1H-indol-3-yl)acetic acid |
InChI |
InChI=1S/C12H11NO4/c1-7(14)17-9-2-3-11-10(5-9)8(6-13-11)4-12(15)16/h2-3,5-6,13H,4H2,1H3,(H,15,16) |
InChI-Schlüssel |
UYOGQIHREXUIJC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)OC1=CC2=C(C=C1)NC=C2CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


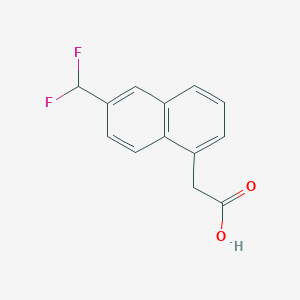
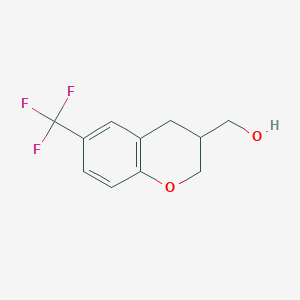


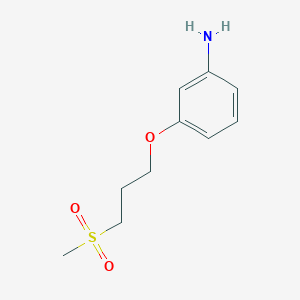


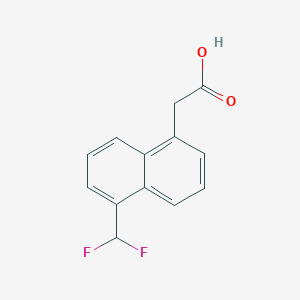
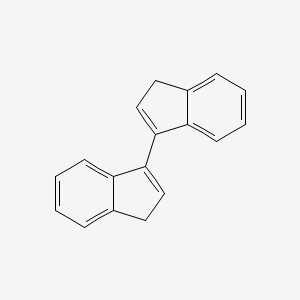


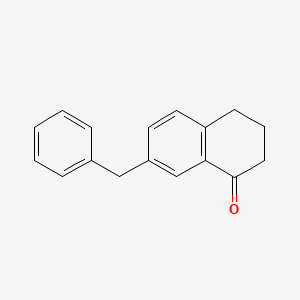

![1-Phenyl-1,2,8-triazaspiro[4.5]decan-4-one](/img/structure/B11875235.png)
